molecular formula C11H12N4O2 B1520897 ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate CAS No. 1160472-66-1

ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate

Cat. No.: B1520897
CAS No.: 1160472-66-1
M. Wt: 232.24 g/mol
InChI Key: RJRFOAJQFLWZII-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” is a complex organic compound. It belongs to the class of compounds known as imidazoles, which are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . This compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of both imidazole and pyridine rings makes this compound a potential candidate for various chemical reactions and transformations .


Synthesis Analysis

The synthesis of such compounds often involves multistep processes, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . One common method for the synthesis of amino-functionalized pyrazolo-pyridines, which are structurally similar to the compound , involves the annulation of the pyrazole fragment to the amino-substituted pyridine ring or the introduction of an amino group into pyrazolo-pyridine with a halogen-substituted pyridine fragment .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazole ring and a pyridine ring. The imidazole ring is a five-membered ring composed of three carbon atoms and two nitrogen atoms, while the pyridine ring is a six-membered ring composed of five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive sites on both the imidazole and pyridine rings . For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines can react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo-pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate can lead to the formation of imidazo-pyrazolo-pyridines or pyrazolo-pyrido-pyrimidine derivatives .

Scientific Research Applications

Efficient Synthesis of Pyrazolo[3,4-b]pyridine Products The compound serves in synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation with pyrazole-5-amine derivatives and activated carbonyl groups, offering a pathway to N-fused heterocycle products (Ghaedi et al., 2015).

Conformational Studies in Spiro Compounds Used in synthesizing ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates, allowing the study of conformational changes in cyclopentenone moiety through NMR spectral analysis in deuteriochloroform (Abe et al., 2010).

Building Fused Triazines with Biological Activity Potential Imidazo[1,2-a]pyridine system, including derivatives like ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate, is used for constructing fused triazines, which hold potential biological activity. The process involves treatment with ammonia or primary amines, followed by reduction and treatment with nitrous acid to yield pyrido[1′,2′:1,2]imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).

Synthesis of Imidazo[1,5-a]pyridines A one-pot synthesis method starting from a carboxylic acid and 2-methylaminopyridines, using propane phosphoric acid anhydride in ethyl or n-butyl acetate, introduces various substituents at the 1- and 3-positions of imidazo[1,5-a]pyridines (Crawforth & Paoletti, 2009).

Biological Activity Applications

Design and Synthesis of Anticoagulant Agents Derivatives like 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one, synthesized through reactions involving ethyl compounds, display potential as anticoagulant agents, with some derivatives showing significant prolongation of prothrombin time in canine blood (Yang et al., 2015).

Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrate moderate to good antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing promising minimum inhibitory concentration values (Jadhav et al., 2016).

Future Directions

The future directions for “ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” could involve further exploration of its chemical reactivity and potential applications. Given the wide range of pharmacological properties exhibited by structurally similar compounds, it may be worthwhile to investigate its potential use in the development of new drugs .

Properties

IUPAC Name

ethyl 5-amino-1-pyridin-3-ylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-4-3-5-13-6-8/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRFOAJQFLWZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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